molecular formula C18H18O5 B14092875 2-Hydroxy-2',4',6'-trimethoxychalcone

2-Hydroxy-2',4',6'-trimethoxychalcone

Cat. No.: B14092875
M. Wt: 314.3 g/mol
InChI Key: KKTYCZKXENFEJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-2,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,4,6-trimethoxybenzaldehyde . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2’-Hydroxy-2,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-2,4’,6’-trimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The hydroxy and methoxy groups on the aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydrochalcones or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2,4’,6’-trimethoxychalcone involves its interaction with various molecular targets and pathways . The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses. These actions contribute to its potential therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Comparison with Similar Compounds

2’-Hydroxy-2,4’,6’-trimethoxychalcone can be compared with other chalcone derivatives, such as :

    Cardamonin: Known for its anti-inflammatory and anticancer properties.

    Xanthohumol: Exhibits strong antioxidant and anticancer activities.

    Isobavachalcone: Studied for its antimicrobial and anticancer effects.

    Licochalcone A: Known for its anti-inflammatory and antimicrobial properties.

The uniqueness of 2’-Hydroxy-2,4’,6’-trimethoxychalcone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chalcones.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTYCZKXENFEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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